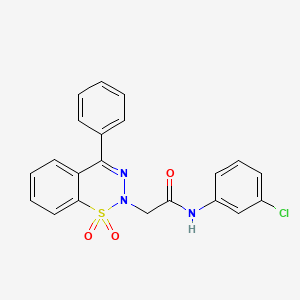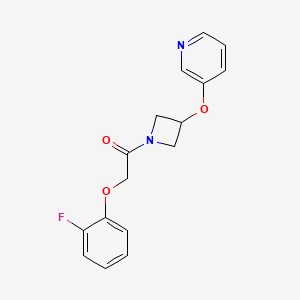
2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamide, also known as bis-sulfonamide, is a chemical compound that has been extensively studied for its potential biomedical applications. This compound has shown promising results in various scientific research studies, including its use as a therapeutic agent for cancer treatment.
作用机制
Bis-sulfonamide exerts its anticancer effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in cancer cell growth and proliferation. By inhibiting their activity, 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide can induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide has a low toxicity profile and does not cause significant adverse effects in normal cells. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Bis-sulfonamide has been shown to have a synergistic effect when used in combination with other anticancer agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
One of the main advantages of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide is its low toxicity profile, making it a safe compound for use in laboratory experiments. However, its efficacy as a therapeutic agent may vary depending on the type of cancer being treated. Additionally, the synthesis of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide can be a complex process, which may limit its widespread use in research studies.
未来方向
There are several potential future directions for the study of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide. One possible direction is to investigate its use in combination with other anticancer agents, as it has been shown to have a synergistic effect. Another direction is to study its potential use in other diseases, such as inflammatory disorders. Additionally, further research is needed to optimize the synthesis of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide and improve its efficacy as a therapeutic agent.
In conclusion, 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide is a promising compound that has shown potential as a therapeutic agent for cancer treatment. Its low toxicity profile and ability to inhibit cancer cell growth make it a potential candidate for combination therapy. However, further research is needed to optimize its synthesis and improve its efficacy in treating different types of cancer.
合成方法
The synthesis of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide involves the reaction of fluorene-2,7-diol with chlorosulfonic acid, followed by the reaction with diisopropylamine. This process results in the formation of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide, which can be further purified using various techniques such as column chromatography.
科学研究应用
Bis-sulfonamide has been studied for its potential use in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Bis-sulfonamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, making it a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-20(2,11-24)22-31(27,28)13-5-7-15-16-8-6-14(10-18(16)19(26)17(15)9-13)32(29,30)23-21(3,4)12-25/h5-10,22-25H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCMBWZATVQQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


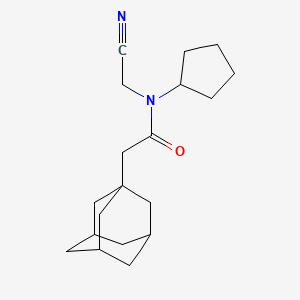
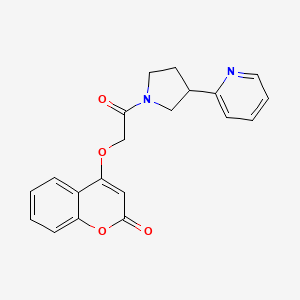
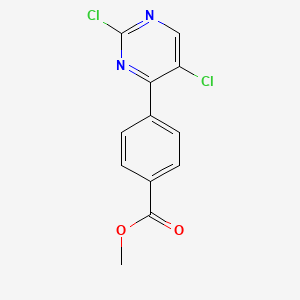
![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2999757.png)
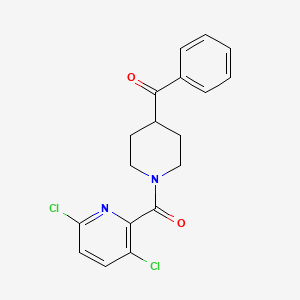
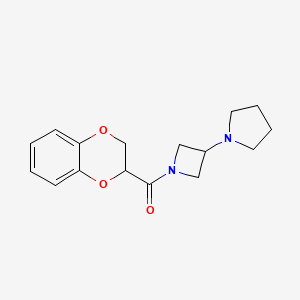
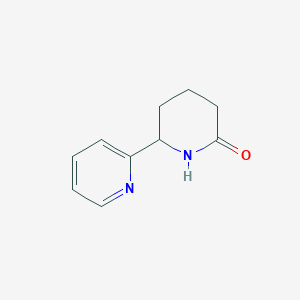
![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)
![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)
![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)
![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)
